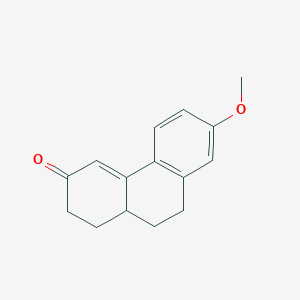

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene

Description

Properties

IUPAC Name |

7-methoxy-2,9,10,10a-tetrahydro-1H-phenanthren-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O2/c1-17-13-6-7-14-11(8-13)3-2-10-4-5-12(16)9-15(10)14/h6-10H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLWAOBDSGAUOMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=CC(=O)CCC3CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene typically involves the following steps :

Starting Material: The synthesis begins with 6-methoxy-1-tetralone, which is readily synthesized from β-naphthol.

Michael Addition: The Michael reaction of 6-methoxy-1-tetralone with methyl vinyl ketone in the presence of triethylamine yields the tricyclic methoxy ketone.

Vinylmagnesium Bromide Addition: The tricyclic methoxy ketone is then treated with vinylmagnesium bromide in tetrahydrofuran to produce 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol.

Oxidation: Oxidation of the vinyl alcohol using peracetic acid results in the formation of 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or epoxides.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Peracetic acid is commonly used for oxidation reactions.

Reduction: Catalytic hydrogenation using palladium on calcium carbonate is employed for reduction.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: 3-vinyl-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrenol-8-dioxide.

Reduction: 3-ethyl-7-methoxy-1,2,3,4,4a,9,10,10a-octahydrophenanthrenol.

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of corticosteroid analogs.

Biology: Investigated for its potential biological activity, including corticoid activity.

Medicine: Potential use in the development of new therapeutic agents due to its structural similarity to corticosteroids.

Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene involves its interaction with molecular targets similar to those of corticosteroids. The compound may bind to corticosteroid receptors, influencing gene expression and modulating inflammatory responses. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Substituent Variations

The following table summarizes key structural analogs and their properties:

Key Observations

- Methoxy Group Influence: The methoxy group at C7 in 3-Keto-7-methoxy derivatives enhances steric hindrance and electronic effects, slowing reaction rates compared to non-methoxy analogs (e.g., cinnamyl alcohol reductions) .

- Ketone vs. Carboxylic Acid/Ester : The keto group at C3 likely increases electrophilicity at adjacent positions, whereas carboxylic acid/ester analogs participate in hydrogen bonding or coordination with reducing agents .

Reactivity and Stereochemical Outcomes

Reduction Behavior

- LiAlH₄ Reduction: The reduction of 7-methoxy-10a-hydroxyethyl-hexahydrophenanthrene (compound 1) with LiAlH₄ in dibutyl ether yields a 95:5 mixture of cis (2) and trans (3) isomers. This contrasts with non-methoxy analogs, where faster reaction kinetics are observed due to less steric hindrance .

- Hydride Transfer Mechanism : The seven-center hydride transfer required for reduction in methoxy-substituted compounds is sterically demanding, contributing to slower reaction rates .

Salt-Dependent Reductions

Reduction of compound 1 with N₂H₄ in the presence of alkali metal salts alters stereoselectivity:

Biological Activity

3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene is a polycyclic compound notable for its unique structural features, including a hexahydrophenanthrene core with methoxy and keto functional groups. Its molecular formula is . This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications and biological activities.

Chemical Structure and Properties

The structure of this compound contributes significantly to its chemical reactivity. The presence of the keto and methoxy groups allows for various chemical transformations that can lead to derivatives with distinct properties.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | Hexahydrophenanthrene |

| Functional Groups | Methoxy (), Keto () |

| Molecular Formula |

Biological Activity

Research on the biological activity of this compound is still in its early stages. However, compounds with similar structures have shown significant biological activities which suggest potential therapeutic applications.

Potential Biological Activities

- Antioxidant Activity : Similar compounds have been shown to exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activities in various models.

- Antimicrobial Properties : There is evidence that related compounds possess antimicrobial effects against various pathogens.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic synthesis methods that leverage its functional groups for further modifications. These modifications can yield derivatives with enhanced or altered biological activities.

Synthesis Pathways

Common synthetic approaches may involve:

- Functional Group Transformations : Modifying the keto or methoxy groups to explore different biological activities.

- Scaffold Hopping : Exploring variations in the core structure to develop new compounds with potentially improved efficacy.

Q & A

Q. What are the primary synthetic routes for 3-Keto-7-methoxy-1,2,3,9,10,10a-hexahydrophenanthrene, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including methylation, reduction, and cyclization. For example:

- Methylation: Methoxy groups can be introduced using dimethyl sulfate under controlled basic conditions (e.g., NaHCO₃) to avoid over-alkylation .

- Ring Closure: Cyclization of intermediates may employ Friedel-Crafts acylation or acid-catalyzed intramolecular reactions.

- Characterization: Intermediates are validated via ¹H/¹³C NMR (e.g., δ 3.8 ppm for methoxy protons) and IR spectroscopy (e.g., C=O stretch at ~1700 cm⁻¹ for ketone groups). Purity is confirmed by HPLC with UV detection .

Q. How can researchers optimize purification strategies for this compound given its structural complexity?

Methodological Answer: Purification challenges arise from stereochemical complexity and hydrophobic nature. Recommended approaches:

- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Adjust polarity based on TLC monitoring.

- Recrystallization: Solvent pairs like dichloromethane/hexane improve crystal yield.

- HPLC Prep-Scale: Reverse-phase C18 columns with acetonitrile/water gradients resolve closely related isomers .

Advanced Research Questions

Q. What computational methods are effective for predicting reaction pathways and stereochemical outcomes in its synthesis?

Methodological Answer:

- Quantum Chemical Calculations: Density Functional Theory (DFT) predicts transition states and intermediates (e.g., B3LYP/6-31G* basis set). This identifies energetically favorable pathways for ketone formation or methoxy positioning .

- Molecular Dynamics (MD) Simulations: Simulate solvent effects on reaction kinetics (e.g., toluene vs. THF) to optimize solvent selection .

- Machine Learning (ML): Train models on existing phenanthrene reaction datasets to predict yields and side products .

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved for structural validation?

Methodological Answer:

- Variable Temperature NMR: Resolve dynamic effects (e.g., ring-flipping) by acquiring spectra at 25°C and −40°C .

- 2D NMR Techniques: Use HSQC and HMBC to correlate proton and carbon signals, confirming methoxy and ketone placements .

- Cross-Validation with DFT: Compare computed chemical shifts (GIAO method) with experimental NMR data to identify discrepancies in proposed structures .

Q. What advanced experimental designs are recommended for studying its reactivity under catalytic conditions?

Methodological Answer:

- High-Throughput Screening (HTS): Test 96-well plates with varied catalysts (e.g., Pd/C, Ru complexes) and solvents to identify optimal hydrogenation conditions for the hexahydrophenanthrene core .

- In Situ Spectroscopy: Use Raman or FTIR probes to monitor reaction progress in real-time, especially for keto-enol tautomerism .

- Isotope Labeling: Introduce ¹³C at the ketone position to track reaction pathways via isotopic shifts in NMR .

Q. How can researchers address challenges in scaling up synthesis while maintaining stereochemical fidelity?

Methodological Answer:

- Flow Chemistry: Continuous flow systems improve heat/mass transfer, reducing side reactions during cyclization steps .

- DoE (Design of Experiments): Apply factorial designs to optimize parameters (temperature, catalyst loading, residence time) for reproducibility .

- Process Analytical Technology (PAT): Implement inline sensors (e.g., pH, UV-vis) to maintain critical quality attributes (CQAs) during scale-up .

Q. What strategies are effective for analyzing degradation products under oxidative stress?

Methodological Answer:

- LC-HRMS: Liquid chromatography coupled with high-resolution mass spectrometry identifies degradation products (e.g., quinone derivatives from ketone oxidation) .

- EPR Spectroscopy: Detect radical intermediates during photodegradation using spin-trapping agents like DMPO .

- Accelerated Stability Studies: Expose samples to 40°C/75% RH for 4 weeks and compare degradation profiles via TLC and HPLC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.